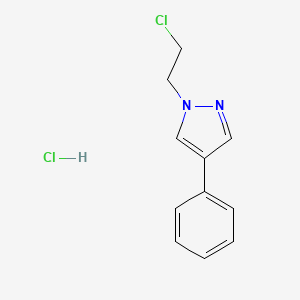

1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride

CAS No.: 1384430-67-4

Cat. No.: VC2951665

Molecular Formula: C11H12Cl2N2

Molecular Weight: 243.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384430-67-4 |

|---|---|

| Molecular Formula | C11H12Cl2N2 |

| Molecular Weight | 243.13 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-4-phenylpyrazole;hydrochloride |

| Standard InChI | InChI=1S/C11H11ClN2.ClH/c12-6-7-14-9-11(8-13-14)10-4-2-1-3-5-10;/h1-5,8-9H,6-7H2;1H |

| Standard InChI Key | KJDLNRNIINTECW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CN(N=C2)CCCl.Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN(N=C2)CCCl.Cl |

Introduction

Physical and Chemical Properties

Molecular Properties

Based on the structural components, the following molecular properties can be inferred for 1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride:

The compound's structural features suggest certain chemical characteristics common to substituted pyrazoles. The presence of the 2-chloroethyl group provides a potential reactive site for nucleophilic substitution reactions, which could be useful for further chemical modifications. This reactive potential is similar to what is observed in other chloroalkyl-substituted compounds like 4-(chloromethyl)-1-phenyl-1H-pyrazole and 1-[4-(chloromethyl)phenyl]-1H-pyrazole .

The compound likely exhibits amphoteric properties due to the pyrazole ring, which can act as both a weak base and a weak acid. The hydrochloride salt formation suggests that the compound is more stable and soluble in its protonated form, which is advantageous for pharmaceutical applications.

Synthesis Methods

N-Alkylation of 4-phenyl-1H-pyrazole

This approach involves the N-alkylation of 4-phenyl-1H-pyrazole with 1-bromo-2-chloroethane or similar halogenated reagents, followed by hydrochloride salt formation. This method is analogous to the synthesis of various N-substituted pyrazoles described in the literature .

The reaction generally proceeds under basic conditions:

-

4-phenyl-1H-pyrazole + Base (e.g., K₂CO₃, NaH) → Deprotonated intermediate

-

Deprotonated intermediate + ClCH₂CH₂Cl → 1-(2-chloroethyl)-4-phenyl-1H-pyrazole

-

1-(2-chloroethyl)-4-phenyl-1H-pyrazole + HCl → 1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride

Cyclocondensation Approach

An alternative approach involves the cyclocondensation of appropriately substituted hydrazines with 1,3-dicarbonyl compounds:

-

Phenylhydrazine derivative + 4-chloro-1-phenylbutane-1,3-dione → 1-(2-chloroethyl)-4-phenyl-1H-pyrazole

-

Followed by hydrochloride salt formation

This method is similar to synthetic routes described for various substituted pyrazoles with biological activities .

Regioselective Functionalization

For compounds with specific substitution patterns like 4-chloro-1-phenyl-1H-pyrazole, regioselective functionalization approaches have been reported using specific reagents like 1-chloro-1,2-benziodoxol-3-(1H)-one in N,N-dimethylformamide at 60°C . Similar regioselective approaches could potentially be adapted for synthesizing 1-(2-chloroethyl)-4-phenyl-1H-pyrazole.

The selection of an appropriate synthetic route would depend on factors such as:

-

Availability of starting materials

-

Desired regioselectivity

-

Required purity

-

Scale of synthesis

-

Compatibility with functional groups

The presence of the 2-chloroethyl group at the N1 position may confer additional properties or enhance existing activities through altered lipophilicity, metabolic stability, or specific molecular interactions. The phenyl group at C4 likely contributes to interactions with hydrophobic binding pockets in potential biological targets.

Structure-Activity Relationships

For pyrazole derivatives generally, several structure-activity relationships have been established:

-

N1 substitution pattern significantly affects binding to various biological targets

-

Aryl substituents often enhance activity against inflammatory mediators

-

Halogenated substituents frequently improve metabolic stability and membrane permeability

-

Salt forms like hydrochlorides typically improve bioavailability

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H-NMR key signals:

-

Pyrazole C3-H and C5-H: ~7.5-8.2 ppm (singlets)

-

Phenyl protons: ~7.2-7.6 ppm (multiplets)

-

CH₂Cl protons: ~3.6-3.8 ppm (triplet)

-

N-CH₂ protons: ~4.4-4.6 ppm (triplet)

Infrared (IR) Spectroscopy

Predicted characteristic IR bands:

-

N-H stretching (salt form): ~3100-3300 cm⁻¹

-

C=N stretching: ~1550-1650 cm⁻¹

-

C-Cl stretching: ~700-800 cm⁻¹

-

Aromatic C-H stretching: ~3030-3080 cm⁻¹

Mass Spectrometry

Expected molecular ion peak [M+H]⁺: 207 m/z (free base)

Common fragments may include:

-

Loss of chlorine atom: [M-Cl]⁺

-

Cleavage of CH₂-CH₂ bond

-

Fragments containing the phenylpyrazole moiety

Chromatographic Analysis

For purification and analysis of 1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride, the following chromatographic methods would likely be effective:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse phase C18 column

-

Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

-

Detection: UV at 254-280 nm

-

-

Thin-Layer Chromatography (TLC):

-

Stationary phase: Silica gel

-

Mobile phase: Ethyl acetate/hexane mixtures or dichloromethane/methanol systems

-

Visualization: UV light and/or appropriate staining reagents

-

| Aspect | Recommendation |

|---|---|

| Storage Temperature | 2-8°C, protected from light |

| Stability | Stable under normal conditions, may be hygroscopic |

| Incompatibilities | Strong oxidizing agents, strong bases |

| Safety Precautions | Avoid skin/eye contact, use in well-ventilated area |

| Disposal | Follow local regulations for halogenated compounds |

The presence of the 2-chloroethyl group suggests potential alkylating properties, warranting appropriate handling precautions. As with many pharmaceutical intermediates, protective equipment including gloves and eye protection would be recommended during handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume